Benzylthiourea

Descripción

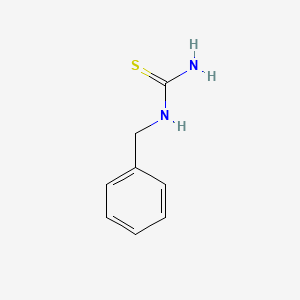

Structure

3D Structure

Propiedades

IUPAC Name |

benzylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S/c9-8(11)10-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGFRIAOVLXVKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40211158 | |

| Record name | Benzylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-83-0 | |

| Record name | N-(Phenylmethyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRP6Y7412K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of S-Benzylisothiouronium Chloride: A Comprehensive Technical Guide for Drug Development Professionals

This guide provides an in-depth technical overview of the synthesis of S-benzylisothiouronium chloride, a versatile reagent and intermediate in organic and medicinal chemistry. The synthesis is achieved through the reaction of benzyl chloride and thiourea. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a detailed exploration of the reaction mechanism, experimental considerations, and safety protocols.

Introduction: The Significance of S-Benzylisothiouronium Chloride

S-benzylisothiouronium chloride, often referred to as benzylthiourea in a broader sense of its synthetic origin, is a valuable compound in organic synthesis. It serves as a precursor for the preparation of benzyl mercaptan and its derivatives, which are important in various chemical transformations.[1][2][3] The isothiouronium salt itself is a stable, crystalline solid, making it a convenient form to handle and store the otherwise volatile and odorous benzyl thiol.[4] In medicinal chemistry, thiourea derivatives are a significant class of compounds exhibiting a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[5]

Reaction Mechanism and Rationale

The synthesis of S-benzylisothiouronium chloride proceeds via a nucleophilic substitution reaction. Thiourea, with its sulfur atom being a potent nucleophile, attacks the electrophilic benzylic carbon of benzyl chloride.[2] This results in the formation of the stable S-benzylisothiouronium salt.

Key Mechanistic Steps:

-

Nucleophilic Attack: The sulfur atom of thiourea acts as a nucleophile, attacking the carbon atom of the benzyl chloride.

-

Chloride Ion Displacement: The chloride ion is displaced as a leaving group.

-

Salt Formation: The resulting S-benzylisothiouronium cation forms an ionic bond with the displaced chloride anion.

The choice of reactants and conditions is guided by the principles of this SN2-type reaction. Benzyl chloride is an excellent substrate due to the stability of the benzylic carbocation-like transition state. Thiourea is an effective and economical source of nucleophilic sulfur.

Experimental Protocol

This section details a reliable and reproducible protocol for the synthesis of S-benzylisothiouronium chloride.[6][7]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles | Notes |

| Benzyl Chloride | 126.58 | 126 | 1.0 | Lachrymator, handle in a fume hood.[8] |

| Thiourea | 76.12 | 76 | 1.0 | |

| Ethanol (95%) | 46.07 | 200 mL | - | Solvent |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzyl chloride (126 g, 1.0 mol), thiourea (76 g, 1.0 mol), and 200 mL of 95% ethanol.[6]

-

Reflux: Heat the mixture to reflux with gentle stirring. The reaction is often vigorous and should be monitored.[6] Reflux for approximately 30-60 minutes.[6][7]

-

Crystallization: After the reflux period, cool the resulting clear solution to room temperature. The S-benzylisothiouronium chloride will precipitate out of the solution.[6] Chilling the mixture in an ice bath can enhance crystallization.[9]

-

Isolation: Collect the crystalline product by vacuum filtration.

-

Purification: Recrystallize the crude product from hot ethanol to obtain pure S-benzylisothiouronium chloride.[6]

-

Drying: Dry the purified crystals in a vacuum oven.

Characterization

The identity and purity of the synthesized S-benzylisothiouronium chloride can be confirmed by:

-

Melting Point: The reported melting point is in the range of 172-174 °C. A lower melting form (146-148 °C) may sometimes be obtained and can be converted to the higher melting form by recrystallization from ethanol.[6]

-

Spectroscopic Analysis: While not always necessary for routine synthesis, techniques like ¹H NMR and ¹³C NMR can be used for structural confirmation.[7]

Process Optimization and Troubleshooting

Solvent Choice: Ethanol is a commonly used solvent as it effectively dissolves the reactants and facilitates the precipitation of the product upon cooling.[6]

Reaction Time: The reaction is typically complete within an hour of reflux.[6][7] Prolonged heating is generally not necessary and may lead to side products.

Troubleshooting:

-

Low Yield: Ensure equimolar amounts of reactants are used. Impurities in the starting materials can also affect the yield.

-

Product Oiling Out: If the product separates as an oil instead of crystals, try scratching the inside of the flask with a glass rod to induce crystallization or seeding with a small crystal of the product.

Safety Considerations

Benzyl Chloride: Benzyl chloride is a lachrymator and is corrosive. It is also a suspected carcinogen.[8][10][11] All handling of benzyl chloride must be conducted in a well-ventilated fume hood.[8] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[8]

Thiourea: While less hazardous than benzyl chloride, thiourea should still be handled with care. Avoid inhalation of dust and skin contact.

Ethanol: Ethanol is a flammable liquid. Ensure that heating is performed using a heating mantle or a steam bath, and keep away from open flames.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis of S-benzylisothiouronium chloride.

Caption: Workflow for the synthesis of S-benzylisothiouronium chloride.

References

- Isothiouronium - Wikipedia. (n.d.).

- Preparation of S-benzylisothiouronium chloride. (n.d.). PrepChem.com.

- Reactions of Thiols. (n.d.). Chemistry Steps.

- An In-depth Technical Guide on the Synthesis and Characterization of 1-(4-Acetylphenyl)-3-benzylthiourea. (n.d.). Benchchem.

- Application Notes and Protocols: Preparation of Benzoyl Isothiocyanate for Thiourea Synthesis. (n.d.). Benchchem.

- Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. (n.d.). Arkat USA.

- Organic Syntheses Procedure. (n.d.). Org. Synth.

- Synthetic access to thiols: A review. (n.d.). Indian Academy of Sciences.

- Synthesis of Thiocyanate Derivatives Using Benzyl Thiocyanate: Application Notes and Protocols. (n.d.). Benchchem.

- Synthesis and Evaluation of Thiol Polymers. (n.d.). Taylor & Francis.

- Iso-thiuronium salts type compounds. (2017). Sciencemadness Discussion Board.

- How can we selectively hydrolyse isothiouranium salt in presence of ester group? (2024). ResearchGate.

- S-BENZYLTHIURONIUM CHLORIDE FOR SYNTHESIS. (n.d.). Rxsol Chemo Pharma International.

- Benzyl-Chloride - Safety Data Sheet. (n.d.).

- Benzyl-Chloride - Safety Data Sheet. (n.d.).

- SAFETY DATA SHEET. (n.d.). Sigma-Aldrich.

- SAFETY DATA SHEET. (2010). Fisher Scientific.

- Benzyl chloride - Safety Data Sheet. (2025). ChemicalBook.

Sources

- 1. Isothiouronium - Wikipedia [en.wikipedia.org]

- 2. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 3. ias.ac.in [ias.ac.in]

- 4. arkat-usa.org [arkat-usa.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. westliberty.edu [westliberty.edu]

- 9. Sciencemadness Discussion Board - Iso-thiuronium salts type compounds - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of Benzylthiourea

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and structural elucidation of benzylthiourea. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental characteristics of this compound, offering detailed experimental protocols and expert insights into its analysis. The guide emphasizes the causality behind experimental choices and provides a framework for the robust characterization of this and similar thiourea derivatives.

Introduction: The Significance of the Thiourea Moiety

Thiourea and its derivatives are a class of organic compounds that have garnered significant attention across various scientific disciplines, most notably in medicinal chemistry and materials science. The presence of the thiocarbonyl group flanked by amino groups imparts a unique combination of reactivity, coordinating ability, and biological activity. This compound, as a prominent member of this family, serves as a valuable building block in organic synthesis and has been investigated for its potential therapeutic properties.

This guide aims to provide a holistic understanding of this compound, from its synthesis and fundamental chemical properties to the sophisticated analytical techniques required for its unequivocal structure elucidation. The methodologies and interpretations presented herein are grounded in established chemical principles and are designed to be a practical resource for laboratory scientists.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is the bedrock of its application in any scientific endeavor. These properties dictate its solubility, stability, and suitability for various experimental conditions.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀N₂S | [1] |

| Molecular Weight | 166.24 g/mol | [1] |

| Melting Point | 163-165 °C | [1][2] |

| Boiling Point | 300.9 ± 35.0 °C (Predicted) | [1] |

| Density | 1.189 g/cm³ (Predicted) | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| pKa | 14.77 ± 0.29 (Predicted) | [2] |

| UV max (in DMSO) | 259 nm | [1] |

These properties are crucial for selecting appropriate solvents for reactions and analytical measurements, as well as for designing purification and storage protocols. The crystalline nature and relatively high melting point of this compound are indicative of strong intermolecular forces, likely hydrogen bonding, within its crystal lattice.

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be approached through several reliable methods. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction. Two of the most common and effective methods are detailed below.

From Benzyl Isothiocyanate and Ammonia

This is a straightforward and high-yielding method based on the nucleophilic addition of ammonia to the electrophilic carbon of the isothiocyanate group.

Caption: Synthesis of this compound from Benzyl Isothiocyanate.

Experimental Protocol:

Materials:

-

Benzyl isothiocyanate

-

Concentrated ammonium hydroxide solution

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve benzyl isothiocyanate (1.0 equivalent) in ethanol.

-

With vigorous stirring, add a concentrated aqueous solution of ammonium hydroxide (2.0 equivalents) dropwise to the flask at room temperature. The reaction is typically exothermic.

-

Continue stirring the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield pure this compound as a white crystalline solid.

Causality of Experimental Choices:

-

Ethanol as Solvent: Ethanol is an excellent solvent for both benzyl isothiocyanate and the resulting this compound, facilitating a homogeneous reaction. Its volatility also allows for easy removal post-reaction.

-

Excess Ammonia: Using a stoichiometric excess of ammonia ensures the complete consumption of the benzyl isothiocyanate, driving the reaction to completion.

-

Room Temperature Reaction: The nucleophilic attack of ammonia on the isothiocyanate is a facile process that proceeds efficiently at room temperature, making this a mild and energy-efficient synthesis.

From Benzyl Halide and Thiourea

This method involves the formation of an isothiuronium salt intermediate, which is subsequently hydrolyzed to yield the corresponding thiol. However, for the synthesis of thioethers, the intermediate thiolate can be reacted in situ with another halide. For this compound itself, a variation of this chemistry can be employed, though the reaction of benzyl isothiocyanate with ammonia is generally more direct for this specific target. The synthesis of thioethers from benzyl halides and thiourea is a robust method.

Structure Elucidation: A Multi-technique Approach

The unequivocal determination of the structure of a synthesized compound is a cornerstone of chemical research. A combination of spectroscopic techniques is employed to probe the molecular architecture of this compound.

Caption: Workflow for this compound Synthesis and Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy:

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzyl group, the methylene protons, and the protons of the thiourea moiety.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.70 | Singlet | 2H | Methylene protons (-CH₂-) |

| Variable | Broad Singlet | 2H | Amine protons (-NH₂) |

| Variable | Broad Singlet | 1H | Amine proton (-NH-) |

Note: The chemical shifts of the NH and NH₂ protons are highly dependent on the solvent and concentration and may exchange with deuterium in deuterated solvents like D₂O.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~183 | Thiocarbonyl carbon (C=S) |

| ~138 | Quaternary aromatic carbon (C-CH₂) |

| ~129 | Aromatic carbons (ortho, meta) |

| ~128 | Aromatic carbon (para) |

| ~49 | Methylene carbon (-CH₂) |

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C and the long relaxation time of the thiocarbonyl carbon, a sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are recommended.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C-H, C=S, and C-N bonds.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| 3400 - 3100 | N-H stretching (amine and amide) |

| 3100 - 3000 | Aromatic C-H stretching |

| 3000 - 2850 | Aliphatic C-H stretching |

| ~1600 | N-H bending |

| 1500 - 1400 | Aromatic C=C stretching |

| ~1250 | C=S stretching (thiocarbonyl) |

| ~700 - 800 | C-H out-of-plane bending (aromatic) |

Experimental Protocol for FT-IR Analysis (KBr Pellet Method):

-

Sample Preparation: Thoroughly grind a mixture of ~1 mg of dry this compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Pellet Formation: Transfer the finely ground powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Spectrum Acquisition: Obtain a background spectrum of the empty sample holder. Then, place the KBr pellet in the holder and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity and deduce its structure.

Expected Fragmentation Pattern:

Upon ionization in the mass spectrometer, this compound is expected to produce a molecular ion peak ([M]⁺) at m/z = 166. The most prominent fragmentation pathway is likely the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion at m/z = 91.

Table 5: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment Ion |

| 166 | [C₈H₁₀N₂S]⁺ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 76 | [CH₄N₂S]⁺ |

Experimental Protocol for Mass Spectrometry Analysis:

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

-

Tandem MS (MS/MS): For more detailed structural information, isolate the molecular ion and subject it to collision-induced dissociation (CID) to observe its fragmentation pattern.

X-ray Crystallography

Conclusion

This compound is a compound of significant interest with well-defined chemical properties and accessible synthetic routes. Its structural elucidation relies on a synergistic application of modern spectroscopic techniques, each providing a unique piece of the structural puzzle. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and practical guidance necessary for the confident synthesis and characterization of this compound and its analogues. A thorough understanding of the principles behind these analytical techniques is paramount for accurate data interpretation and the advancement of chemical research.

References

- Aguiar, L. C. de S., Viana, G. M., Romualdo, M. V. dos S., Costa, M. V., & Bonato, B. S. (2012). A Simple and Green Procedure for the Synthesis of N-Benzylthioureas. Letters in Organic Chemistry, 9(8), 584-588.

- SpectraBase. (n.d.). This compound.

- Alfa Chemical. (n.d.). This compound CAS: 621-83-0.

- Kesuma, D., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research, 11(1), 1-13.

- MDPI. (2022). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Molecules, 27(18), 5987.

- The Royal Society of Chemistry. (n.d.). Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp3)-H bond activation.

- Beilstein Journals. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 263-269.

- ResearchGate. (n.d.). FTIR spectrum of thiourea.

- UNIPI. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives.

- PubMed. (2006). Fragmentation study and analysis of benzoylurea insecticides and their analogs by liquid chromatography-electrospray ionization-mass spectrometry. Talanta, 70(1), 75-87.

- ResearchGate. (n.d.). Figure S1. a) 1 H NMR spectrum (CDCl 3 ) and b) 13 C NMR of benzyl 2(ethylthiocarbonothioylthio)propanoate.

- CONICET. (2015). Structural, vibrational and electronic characterization of 1-benzyl-3-furoyl-1-phenylthiourea: an experimental and theoretical study.

- ResearchGate. (n.d.). 1 H-NMR spectra of the thiourea derivatives.

- PubMed. (2016). (1) H and (13) C NMR spectral assignment of N,N'-disubstituted thiourea and urea derivatives active against nitric oxide synthase. Magnetic Resonance in Chemistry, 54(10), 793-799.

- Jetir.org. (n.d.). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals.

- IOSR Journal. (n.d.). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media.

- ResearchGate. (n.d.). Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory.

- National Institutes of Health. (2021).

- YouTube. (2023, June 2). Fragmentation in Mass Spectrometry.

- Royal Society of Chemistry. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.

- ResearchGate. (n.d.). Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents.

- National Center for Biotechnology Information. (n.d.). 1-Benzyl-3-(2-furoyl)thiourea.

- National Center for Biotechnology Information. (n.d.). Crystal structure of 3-benzyl-1-[(cyclohexylidene)amino]thiourea.

- National Center for Biotechnology Information. (n.d.). Crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea.

- The Royal Society of Chemistry. (n.d.). Chemical shifts (δ), signal multiplicity and coupling constant (J) obtained from 1H NMR (1H 600 MHz, CDCl3) and e 1H NMR spectra found in the literature (1H 300 MHz, DMSO-d6) for 7,10,11,12-Tetrahydro-10,10-dimethyl-7- phenylbenzo[c] acridin-8(9H)-one (C1).

- DTIC. (2008). synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- University of California, San Francisco. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

- University of Arizona. (n.d.). 13C-NMR.

- ResearchGate. (n.d.). (PDF) SYNTHESIS, CHARACTERIZATION, X-RAY STRUCTURE, ANTIOXIDANT ACTIVITY AND MOLECULAR DOCKING STUDIES OF 1-BENZOYL-3-[2-(3-BENZOYLTHIOUREIDO)-PHENYL]THIOUREA.

- University of Puget Sound. (n.d.). CHEM 344 Shift Parameters.pdf.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

Sources

An In-depth Technical Guide to N-Benzylthiourea: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of N-Benzylthiourea, with a primary focus on the 1-Benzyl-2-thiourea isomer. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, chemical properties, and therapeutic potential of this class of compounds. This document delves into the synthetic methodologies, physicochemical characteristics, and the burgeoning role of N-Benzylthiourea derivatives as modulators of critical biological pathways, particularly in oncology.

Introduction and Chemical Identity

N-Benzylthiourea belongs to the thiourea class of organic compounds, characterized by a central thiocarbonyl group flanked by amino groups. The presence of a benzyl substituent imparts specific physicochemical properties that influence its biological activity. While several isomers exist, this guide will concentrate on the most common unsubstituted form, 1-Benzyl-2-thiourea.

A critical first step in any scientific investigation is the unambiguous identification of the compound of interest. The Chemical Abstracts Service (CAS) number provides a unique identifier for a specific chemical substance.

Table 1: Core Chemical Identifiers for 1-Benzyl-2-thiourea

| Identifier | Value |

| CAS Number | 621-83-0 |

| Molecular Formula | C₈H₁₀N₂S |

| Molecular Weight | 166.24 g/mol |

It is important to distinguish 1-Benzyl-2-thiourea from its related derivatives to ensure the accuracy and reproducibility of experimental work. For instance, N-Benzyl-N-methylthiourea (CAS No. 53393-11-6) possesses an additional methyl group, altering its molecular weight to 180.27 g/mol and its molecular formula to C₉H₁₂N₂S.[1][2] Similarly, 1-Benzyl-3-phenyl-2-thiourea (CAS No. 726-25-0) has a molecular formula of C₁₄H₁₄N₂S and a molecular weight of 242.34 g/mol .[2][3]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development, influencing factors from solubility in biological assays to formulation strategies.

Table 2: Physicochemical Data for N-Benzylthiourea Derivatives

| Property | 1-Benzyl-2-thiourea | 1-Benzyl-3-phenyl-2-thiourea |

| Appearance | Solid | White Solid |

| Melting Point | Not specified | 156-158°C[3] |

| Boiling Point | Not specified | Not specified |

| Density | Not specified | 1.212 g/cm³[3] |

| XLogP3 | Not specified | 3.63710[3] |

Synthesis of 1-Benzyl-2-thiourea

The synthesis of 1-Benzyl-2-thiourea is typically achieved through the reaction of benzylamine with an isothiocyanate precursor or by the reaction of a benzyl halide with thiourea. The latter method, which proceeds via an isothiouronium salt intermediate, is a common and robust approach.[4][5]

Synthetic Workflow

The overall synthetic strategy involves a two-step process: the formation of an S-benzyl isothiouronium salt, followed by its rearrangement to N-benzylthiourea. A more direct, one-pot synthesis is also a viable option.

Sources

- 1. Structure activity relationships and molecular modeling of the N-(3-pivaloyloxy-2-benzylpropyl)-N′-[4-(methylsulfonylamino)benzyl] thiourea template for TRPV1 antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Benzyl-3-phenyl-2-thiourea | C14H14N2S | CID 668300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

An In-Depth Technical Guide to the Guanylation of Primary Amines using Benzylthiourea

Executive Summary: The guanidinium functional group is a cornerstone in medicinal chemistry, prized for its ability to engage in strong hydrogen bonding interactions and its protonated state at physiological pH. This guide offers a comprehensive exploration of a pivotal synthetic route to substituted guanidines: the reaction of benzylthiourea with primary amines. We delve into the core reaction mechanism, which proceeds through a critical desulfurization step to form a carbodiimide intermediate. This document provides researchers, scientists, and drug development professionals with a detailed understanding of the reaction's mechanistic underpinnings, a survey of key methodologies from classical to modern catalytic approaches, and practical, field-proven experimental protocols. By synthesizing authoritative literature and expert insights, this guide serves as a technical resource for the strategic synthesis of complex guanidine-containing molecules.

Part 1: The Guanidine Moiety in Drug Development

The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a highly basic functional group with a pKa typically around 13.6. This ensures it is protonated and positively charged under most physiological conditions. This feature makes it a critical pharmacophore for interacting with negatively charged biological targets such as phosphate groups in DNA/RNA or carboxylate residues in proteins.[1] Consequently, guanidine derivatives are prevalent in a wide array of therapeutic agents.

While numerous methods exist for synthesizing guanidines, the conversion of thioureas stands out as a versatile and widely adopted strategy.[2][3] This approach involves the activation of a readily available thiourea precursor, like this compound, followed by reaction with a primary amine. This method is particularly valuable in the late-stage functionalization of complex molecules, where mild and selective conditions are paramount.[2]

Part 2: The Core Mechanism: A Desulfurization-Addition Pathway

The conversion of a thiourea to a guanidine in the presence of an amine is not a direct displacement reaction. It is a multi-step process hinging on the activation of the thiocarbonyl group and the formation of a highly reactive carbodiimide intermediate.[4][5][6] This pathway is generally accepted and forms the mechanistic basis for most related protocols.

Step 1: Activation of the Thiourea The sulfur atom of the thiocarbonyl group must first be activated by a thiophilic agent to transform it into a good leaving group. This is typically achieved using metal salts (e.g., HgO, AgNO₃), peptide coupling reagents (e.g., EDC, Mukaiyama's reagent), or oxidants.[2][4][7] The agent coordinates to the sulfur, making the thiocarbonyl carbon significantly more electrophilic.

Step 2: Formation of the Carbodiimide Intermediate Following activation, an elimination reaction occurs, leading to the desulfurization of the thiourea.[8] This step releases a sulfur-containing byproduct (e.g., a metal sulfide) and generates the critical carbodiimide intermediate. While often too reactive to be isolated, the formation of this intermediate is the linchpin of the entire transformation.[2][5]

Step 3: Nucleophilic Attack by the Primary Amine The primary amine, acting as a nucleophile, rapidly attacks the central, highly electrophilic carbon atom of the carbodiimide.[4][6] This addition reaction forms an N,N',N''-trisubstituted isourea-type intermediate.

Step 4: Proton Transfer A final, rapid proton transfer or tautomerization event occurs to yield the thermodynamically stable, resonance-stabilized guanidine product.

Below is a diagram illustrating this fundamental mechanistic pathway.

Caption: The desulfurization-addition mechanism for guanidine synthesis.

Part 3: Key Methodologies and Experimental Protocols

The choice of methodology for converting this compound to a guanidine depends on factors such as substrate compatibility, scale, and tolerance for specific reagents, particularly heavy metals.

Methodology A: Classical Metal-Mediated Desulfurization

Historically, salts of thiophilic heavy metals like mercury(II) have been used for their high efficiency in promoting desulfurization. While effective, the toxicity of mercury has led to the development of alternatives. Silver salts (e.g., AgNO₃) represent a more recent and less hazardous option for this transformation.[7]

Experimental Protocol: Synthesis of 1-Benzyl-3-(4-methoxyphenyl)guanidine using Mercury(II) Oxide

-

Reaction Setup: To a solution of 1-benzyl-3-(4-methoxyphenyl)thiourea (1.0 eq) in chloroform (CHCl₃), add mercury(II) oxide (HgO, 1.4 eq) and a 2 M solution of ammonia in methanol (NH₃/MeOH).

-

Reaction: Seal the flask and stir the suspension vigorously at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the mercury sulfide byproduct and wash the pad with additional chloroform.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by dissolving it in 2 M acetic acid, filtering, adjusting the pH to ~8 with 10 M NaOH to precipitate the product, and collecting the solid by suction filtration.

-

Causality: The HgO activates the sulfur for removal. The ammonia solution acts as a base and may also help in complexing the mercury byproducts. The acidic workup helps to separate the basic guanidine product from non-basic impurities.

Methodology B: Coupling Reagent-Mediated Synthesis

Modern peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI or EDC), are excellent promoters for this reaction.[4] They avoid the use of toxic metals and the byproducts are often water-soluble, simplifying purification.

Experimental Protocol: General Procedure using EDCI

-

Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.2 eq) and this compound (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Reagent Addition: Add EDCI (1.5 eq) to the solution portion-wise at room temperature. A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) is often included.

-

Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Work-up: Dilute the reaction mixture with the solvent and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

-

Causality: EDCI activates the thiourea, forming a reactive intermediate that readily eliminates sulfur. The tertiary amine base neutralizes the HCl salt of EDCI and facilitates the final proton transfer step.

Methodology C: Modern Photocatalytic Approaches

Recent advances have introduced milder and more sustainable methods. Visible-light photocatalysis, using catalysts like Ru(bpy)₃Cl₂, offers an environmentally benign route that operates at ambient temperature.[5][9]

Conceptual Workflow: Photocatalytic Guanylation [10]

This method involves irradiating a solution of the thiourea, an amine, and a photocatalyst in a solvent mixture (e.g., ethanol/water) with visible light, often in an open-flask environment.[5] The excited photocatalyst initiates an electron transfer process that ultimately leads to the desulfurization and formation of the carbodiimide intermediate.[9]

Caption: A generalized experimental workflow for guanidine synthesis.

Part 4: Reaction Parameters and Data

The success of the guanylation reaction is highly dependent on the chosen conditions and the nature of the substrates.

Influence of Reagents and Conditions

| Parameter | Influence and Rationale |

| Activating Agent | The choice of activator is critical. Mercury and silver salts are highly effective but pose toxicity/cost issues.[2][7] Carbodiimide reagents like EDCI are milder and produce water-soluble byproducts, simplifying purification.[4] |

| Solvent | Aprotic solvents like DCM, CHCl₃, THF, or DMF are commonly used to avoid side reactions with the reactive carbodiimide intermediate. For photocatalytic methods, protic mixtures like EtOH/H₂O can be effective.[5] |

| Base | A non-nucleophilic tertiary amine base (e.g., TEA, DIPEA) is often required to scavenge acidic byproducts and facilitate key proton transfer steps, preventing the protonation and deactivation of the primary amine nucleophile. |

| Temperature | Most modern protocols are designed to run efficiently at room temperature.[5][11] Some classical methods may require mild heating. |

Substrate Scope and Limitations

-

Primary Amines: The reaction is generally robust for a wide range of primary amines, including aliphatic and aromatic ones.[11] Sterically hindered amines may react more slowly and require longer reaction times or elevated temperatures.

-

Side Reactions: The primary side reaction to control is the reaction of the carbodiimide intermediate with water, which would lead to the formation of a urea byproduct. Therefore, anhydrous conditions are highly recommended for most protocols. The carbodiimide can also be trapped by other nucleophiles if present in the reaction mixture.

Part 5: Conclusion and Future Outlook

The synthesis of guanidines from this compound and primary amines via a carbodiimide intermediate is a powerful and reliable transformation in the arsenal of the medicinal chemist. While classical methods relying on heavy metals are effective, the field is clearly moving towards safer and more sustainable alternatives. The use of carbodiimide coupling reagents is now standard practice, and emerging technologies like photocatalysis and electrocatalysis promise even greener and more efficient pathways in the future.[9][12] A thorough understanding of the underlying desulfurization-addition mechanism is essential for troubleshooting and optimizing this crucial reaction for the development of next-generation therapeutics.

References

- Singh, S., Singh, J., & Kumar, V. (2018). Novel desulphurization of 1,3-disubstituted thioureas by superoxide anion (O2˙–). RSC Advances.

- Jiang, W., et al. (2023). Electrocatalytic Desulfurizative Amination of Thioureas to Guanidines. The Journal of Organic Chemistry. [Link]

- Zapata-López, C., et al. (2016). Classical guanidine synthesis. Dalton Transactions. [Link]

- Organic Chemistry Portal. (n.d.).

- Lukin, O., & Vlasenko, Y. (2018). Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b).

- Saetan, T., Sukwattanasinitt, M., & Wacharasindhu, S. (2020). A Mild Photocatalytic Synthesis of Guanidine from Thiourea under Visible Light. Organic Letters. [Link]

- Cerdeira, N., et al. (2013). A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. Molecules. [Link]

- Organic Chemistry Portal. (n.d.). Synthesis of guanidines. Organic Chemistry Portal. [Link]

- Saetan, T., Sukwattanasinitt, M., & Wacharasindhu, S. (2020). A Mild Photocatalytic Synthesis of Guanidine from Thiourea under Visible Light. Organic Chemistry Portal. [Link]

- Thanh, T. H. N. (2022). Desulfurization of thiourea into guanidines and benzoxazoles using electro-oxidation. Chulalongkorn University Digital Collections. [Link]

- Bishop, M. (2019). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository. [Link]

- Yan, L., & Silverman, R. B. (2013). Synthesis of c-di-GMP Analogs with Thiourea, Urea, Carbodiimide, and Guanidinium Linkages. Journal of Organic Chemistry. [Link]

- Yadav, J. S., et al. (2011). Carbon Tetrabromide-Mediated Guanylation of Amines with N,N′-Disubstituted Thioureas: An Easy Access to Guanidines. Russian Journal of Organic Chemistry. [Link]

- Shen, Q. (2018). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics. [Link]

- Stolar, T., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry. [Link]

- Katritzky, A. R., et al. (1998). A convenient synthesis of guanidines from thioureas. The Journal of Organic Chemistry. [Link]

- Hayasaka, K., Fukumoto, K., & Nakazawa, H. (2013). Dehydrogenative desulfurization of thiourea derivatives to give carbodiimides, using hydrosilane and an iron complex. Dalton Transactions. [Link]

- Saetan, T., Sukwattanasinitt, M., & Wacharasindhu, S. (2020).

- Rios-Lombardía, N., et al. (2012). Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity. Beilstein Journal of Organic Chemistry. [Link]

- Grgičević, S., et al. (2019). Cycloaddition of Thiourea- and Guanidine-Substituted Furans to Dienophiles: A Comparison of the Environmentally-Friendly Methods. Chemistry Proceedings. [Link]

- Batey, R. A. (2005). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto Thesis Collection. [Link]

- Kim, H., et al. (2021).

Sources

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Mild Photocatalytic Synthesis of Guanidine from Thiourea under Visible Light [organic-chemistry.org]

- 6. Synthesis of c-di-GMP Analogs with Thiourea, Urea, Carbodiimide, and Guanidinium Linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Discovery and History of Benzylthiourea Compounds

Introduction: The Emergence of a Privileged Scaffold

Within the expansive landscape of medicinal chemistry and materials science, the thiourea moiety represents a "privileged structure"—a molecular framework that consistently demonstrates a wide array of biological activities and material properties.[1][2] The versatility of the thiourea core, (R1R2N)(R3R4N)C=S, allows for extensive chemical modification, leading to a vast library of compounds with finely tunable pharmacological and physicochemical profiles.[3] The introduction of a benzyl group to this scaffold marked a significant turning point, giving rise to benzylthiourea compounds, a class of molecules that have demonstrated remarkable utility across diverse scientific disciplines. This guide provides a comprehensive exploration of the discovery and historical development of this compound compounds, from their initial synthesis to their contemporary applications in drug discovery and beyond.

Chapter 1: The Genesis of this compound Compounds

The story of this compound compounds is intrinsically linked to the broader history of thiourea chemistry. While thiourea itself was first synthesized in the 19th century, the systematic exploration of its N-substituted derivatives, including benzyl-substituted analogs, gained momentum in the 20th century. Early synthetic methods were often straightforward, relying on the reaction of benzyl isothiocyanate with ammonia or primary/secondary amines.[4][5]

One of the common and efficient methods for synthesizing N-substituted thioureas involves the reaction of amines with aroyl isothiocyanates, followed by basic hydrolysis.[5] This approach provided a versatile route to a variety of this compound derivatives. Another key synthetic pathway involves the condensation of amines with thiophosgene to produce isothiocyanates, which are then reacted with ammonia to yield the desired thiourea.[6] These foundational synthetic strategies paved the way for the creation of a diverse chemical library of this compound compounds, enabling the exploration of their structure-activity relationships.

Chapter 2: Evolution of Synthesis and Chemical Space

As the potential applications of this compound compounds became more apparent, so too did the need for more sophisticated and efficient synthetic methodologies. The classical methods, while effective, sometimes required harsh conditions or produced byproducts that were difficult to remove. This led to the development of milder and more versatile synthetic routes.

A significant advancement in the synthesis of N,N,N'-trisubstituted thioureas, including N,N,N'-trithis compound, involves a one-step "click" reaction between isothiocyanates and primary or secondary amines.[4] This method is characterized by its mild reaction conditions, high yields, and the use of readily accessible precursors, making it a powerful tool for generating diverse libraries of thiourea compounds.[4]

Experimental Protocol: Synthesis of N,N,N'-trithis compound[4]

Materials:

-

Benzyl isothiocyanate

-

Dibenzylamine

-

Toluene

-

Acetonitrile

Procedure:

-

In a 40 mL vial, dissolve benzyl isothiocyanate (1.0 eq.) in toluene (5 mL).

-

To this solution, add a solution of dibenzylamine (1.0 eq.) in toluene (5 mL) dropwise.

-

Stir the reaction mixture for 1 hour at room temperature.

-

Remove the solvent under reduced pressure.

-

Recrystallize the resulting solid from hot acetonitrile.

-

Cool the solution slowly to room temperature, followed by further cooling in a refrigerator, to obtain the purified N,N,N'-trithis compound crystals.

This protocol exemplifies the straightforward and high-yielding nature of modern synthetic approaches to this compound derivatives.

Figure 1: General workflow for the synthesis of N,N,N'-trithis compound.

Chapter 3: A Spectrum of Biological Activity and Applications

The structural features of this compound compounds, particularly the presence of N-H protons and a sulfur atom, enable them to interact with a wide range of biological targets through hydrogen bonding.[3] This has led to the discovery of a broad spectrum of biological activities and applications, which are summarized in the table below.

| Application Area | Specific Activity/Use | Key Findings | References |

| Anticancer | Inhibition of EGFR and HER-2 kinases | Certain N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthioureas show significant inhibitory activity against EGFR and HER-2, leading to antiproliferative effects in cancer cell lines like MCF-7.[7][8] | [7][8] |

| Induction of apoptosis | Can modulate the expression of pro- and anti-apoptotic proteins. | [9] | |

| Antimicrobial | Antibacterial and antifungal activity | Benzoylthiourea derivatives with fluorine or trifluoromethyl groups exhibit potent antibacterial and antifungal properties.[10][11] Some S-benzylisothiourea derivatives induce the formation of spherical cells in E. coli.[12] | [10][11][12] |

| Antiviral | Anti-HIV activity | Thiourea derivatives have been investigated for their potential to inhibit HIV replication. | [13] |

| Enzyme Inhibition | Nitric Oxide Synthase (NOS) modulators | N-benzyl- and N-phenyl-thioureas have been designed as inhibitors of NOS isoforms.[6] | [6] |

| Divalent Metal Transporter 1 (DMT1) inhibitors | Benzylisothioureas have been identified as potent inhibitors of DMT1, offering a potential therapeutic approach for iron overload disorders.[14] | [14] | |

| Agricultural | Insecticidal and herbicidal activity | Substituted N-aryl-N'-benzoylthioureas have shown significant insecticidal activity against pests like the armyworm.[15] | [15] |

| Materials Science | Nanocrystal synthesis | The reactivity of N,N,N'-trisubstituted thioureas can be tuned by their substitution pattern to control the size of colloidal nanocrystals.[4] | [4] |

| Mercury Sensors | Thiourea derivatives have the ability to detect heavy metal ions, including mercury. | [1] |

Chapter 4: Mechanistic Insights and Signaling Pathways

The diverse biological activities of this compound compounds stem from their ability to interact with and modulate various cellular pathways. In the context of cancer, a significant mechanism of action for certain this compound derivatives is the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[7][8]

EGFR and HER-2 are receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of many cancers. This compound compounds can bind to the active site of these kinases, preventing their phosphorylation and the subsequent activation of downstream signaling pathways like the MAPK/ERK and PI3K/Akt pathways, which are critical for cancer cell growth and survival.[9]

Figure 2: Inhibition of the EGFR signaling pathway by this compound derivatives.

Conclusion and Future Perspectives

The journey of this compound compounds, from their early synthesis to their current status as versatile molecules with a wide range of applications, is a testament to the power of medicinal and synthetic chemistry. The continuous development of novel synthetic methods has expanded the accessible chemical space, leading to the discovery of compounds with enhanced potency and selectivity for various biological targets.

Looking ahead, the future of this compound research is bright. The structural simplicity and synthetic accessibility of this scaffold will continue to make it an attractive starting point for the design of new therapeutic agents and functional materials. Further exploration of their mechanisms of action, particularly in the context of complex diseases, will undoubtedly uncover new therapeutic opportunities. Moreover, the application of this compound derivatives in areas such as nanotechnology and sensor technology is a rapidly growing field with immense potential. The rich history and proven utility of this compound compounds ensure that they will remain a focal point of scientific investigation for years to come.

References

- Gleason, S. K., et al. (2012). Discovery of benzylisothioureas as potent divalent metal transporter 1 (DMT1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(15), 5108-5113. [Link]

- Limban, C., et al. (2020).

- Chambers, P., et al. (2002). Synthesis of N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles and thioureas and evaluation as modulators of the isoforms of nitric oxide synthase. Bioorganic & Medicinal Chemistry, 10(12), 3975-3986. [Link]

- Okada, Y., et al. (2007). Structure-activity relationship of S-benzylisothiourea derivatives to induce spherical cells in Escherichia coli. Journal of Applied Microbiology, 103(5), 1594-1600. [Link]

- Reyes-Melo, K., et al. (2020). Design, Synthesis and Biological Activities of (Thio)

- Yamin, B. M., et al. (2014). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. Asian Journal of Chemistry, 26(11), 3221-3225. [Link]

- Cottet, T., et al. (2018). Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis.

- Li, J., et al. (2010). Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents. Bioorganic & Medicinal Chemistry, 18(1), 305-313. [Link]

- Li, J., et al. (2010). Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents. Bioorganic & Medicinal Chemistry, 18(1), 305-313. [Link]

- Reyes-Melo, K., et al. (2020). Design, Synthesis and Biological Activities of (Thio)

- Limban, C., et al. (2020).

- Kodomari, M., et al. (2005). A convenient and efficient method for the synthesis of mono- and N,N-disubstituted thioureas. Tetrahedron Letters, 46(34), 5841-5843. [Link]

- Saeed, A., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4522. [Link]

- Iacobazzi, D., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(10), 1635-1655. [Link]

- Al-Hussain, S. A., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Pharmaceuticals, 17(6), 720. [Link]

- Reyes-Melo, K., et al. (2020). Design, Synthesis and Biological Activities of (Thio)

- PubChem. (n.d.). Benzyl Carbamimidothioate. National Center for Biotechnology Information.

- Wang, B., et al. (2013). Synthesis and Insecticidal Activity of New Substituted N-Aryl-N′-benzoylthiourea Compounds. Chinese Journal of Chemistry, 31(1), 107-112. [Link]

- PubChem. (n.d.). N-(Phenylmethyl)thiourea. National Center for Biotechnology Information.

Sources

- 1. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. Synthesis of N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles and thioureas and evaluation as modulators of the isoforms of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship of S-benzylisothiourea derivatives to induce spherical cells in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of benzylisothioureas as potent divalent metal transporter 1 (DMT1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Spectroscopic Fingerprinting of N-benzylthiourea: A Technical Guide for Researchers

Introduction

N-benzylthiourea, a versatile organic compound, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structural motif, featuring a thiourea backbone flanked by a benzyl group, imparts a unique combination of properties that make it a valuable precursor for the synthesis of various heterocyclic compounds and a candidate for potential therapeutic applications.[1] A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and the elucidation of its role in various chemical and biological processes.

This technical guide provides an in-depth analysis of the spectroscopic properties of N-benzylthiourea, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the principles behind each technique, practical experimental protocols, and a comprehensive interpretation of the spectral data.

Molecular Structure of N-benzylthiourea

To fully appreciate the spectroscopic data, it is essential to first visualize the molecular architecture of N-benzylthiourea. The molecule consists of a central thiourea core (-(NH)C(=S)NH-) to which a benzyl group (-CH₂-C₆H₅) is attached to one of the nitrogen atoms.

Caption: Molecular structure of N-benzylthiourea.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For N-benzylthiourea, both ¹H and ¹³C NMR are instrumental in confirming its identity and purity.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy provides information about the number of different types of protons and their chemical environments.

-

Sample Preparation: Dissolve approximately 5-10 mg of N-benzylthiourea in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons (N-H).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range of proton chemical shifts.

The ¹H NMR spectrum of N-benzylthiourea is expected to show distinct signals corresponding to the aromatic protons of the benzyl group, the methylene protons, and the N-H protons of the thiourea moiety.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet (m) | 5H | The exact chemical shifts and splitting patterns can be complex due to second-order effects. |

| Methylene (CH₂) | ~ 4.7 | Doublet (d) or Singlet (s) | 2H | The multiplicity may be a singlet if coupling to the adjacent N-H proton is not resolved. In some cases, it may appear as a doublet due to coupling with the N-H proton. |

| N-H (Thiourea) | 7.0 - 8.5 | Broad Singlet (br s) | 3H | The chemical shifts of these protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange. The signal is often broad. |

Causality Behind Expected Spectral Features:

-

Aromatic Protons: The protons on the benzene ring are in a region of high electron density and are deshielded by the ring current effect, hence their downfield chemical shift.

-

Methylene Protons: The CH₂ group is adjacent to an electron-withdrawing nitrogen atom and the benzene ring, causing a downfield shift compared to a simple alkane.

-

N-H Protons: The protons attached to nitrogen atoms are deshielded and their chemical shifts are variable due to their acidic nature and involvement in hydrogen bonding.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Acquisition: Acquire the spectrum on a spectrometer with a proton decoupler to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually necessary.

The proton-decoupled ¹³C NMR spectrum of N-benzylthiourea will show distinct signals for the thiocarbonyl carbon, the aromatic carbons, and the methylene carbon.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| Thiocarbonyl (C=S) | ~ 180 - 185 | This is the most downfield signal due to the strong deshielding effect of the double bond to the electronegative sulfur atom. |

| Aromatic (C₆H₅) | 127 - 140 | Multiple signals will be observed for the different carbon atoms of the benzene ring. The ipso-carbon (the one attached to the CH₂ group) will have a distinct chemical shift. |

| Methylene (CH₂) | ~ 45 - 50 | This carbon is shielded compared to the aromatic carbons but deshielded relative to a simple alkane due to the adjacent nitrogen atom. |

Causality Behind Expected Spectral Features:

-

Thiocarbonyl Carbon: The C=S carbon is significantly deshielded due to the double bond character and the electronegativity of the sulfur atom.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents and their positions on the ring.

-

Methylene Carbon: The chemical shift of the CH₂ carbon is influenced by the electronegativity of the adjacent nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

Sample Preparation (KBr Pellet): Grind a small amount of N-benzylthiourea (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet should be recorded first and subtracted from the sample spectrum.

The IR spectrum of N-benzylthiourea will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

| N-H Stretching | 3100 - 3400 | Medium to Strong | Often appears as a broad band due to hydrogen bonding. Multiple bands may be observed for the different N-H groups.[2] |

| Aromatic C-H Stretching | 3000 - 3100 | Medium to Weak | Characteristic of the C-H bonds in the benzene ring. |

| Aliphatic C-H Stretching | 2850 - 3000 | Medium to Weak | Corresponding to the CH₂ group. |

| C=S Stretching (Thioamide I) | 1300 - 1400 | Medium to Strong | This band is often coupled with other vibrations and can be complex. |

| C-N Stretching (Thioamide II & III) | 1400 - 1600 | Medium to Strong | These bands arise from coupled C-N stretching and N-H bending vibrations. |

| Aromatic C=C Stretching | 1450 - 1600 | Medium to Strong | Typically observed as a series of sharp bands. |

| Aromatic C-H Bending (out-of-plane) | 690 - 900 | Strong | The position of these bands can provide information about the substitution pattern of the benzene ring. |

Causality Behind Vibrational Frequencies:

-

The frequency of a particular vibration is determined by the masses of the atoms involved and the strength of the bond connecting them. Heavier atoms and weaker bonds vibrate at lower frequencies, while lighter atoms and stronger bonds vibrate at higher frequencies.

-

Hydrogen bonding significantly affects the N-H stretching vibrations, causing them to broaden and shift to lower frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region.

-

Solvent Selection: Choose a solvent that is transparent in the UV region of interest and in which N-benzylthiourea is soluble. Common solvents include ethanol, methanol, and acetonitrile.

-

Sample Preparation: Prepare a dilute solution of N-benzylthiourea of a known concentration in the chosen solvent.

-

Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer, typically from 200 to 400 nm. A cuvette containing the pure solvent is used as a reference.

The UV-Vis spectrum of N-benzylthiourea is expected to show absorption bands arising from electronic transitions within the benzene ring and the thiourea moiety.

| Transition | Expected λmax (nm) | Notes |

| π → π* (Benzene Ring) | ~ 260 | This transition is characteristic of the aromatic system. The presence of the thiourea substituent may cause a slight shift in the absorption maximum. |

| n → π* (C=S) | ~ 290 - 330 | This is a relatively weak absorption band associated with the non-bonding electrons on the sulfur atom. |

| π → π* (Thiourea) | ~ 240 - 250 | This transition involves the π-electrons of the thiocarbonyl group. |

Causality Behind Electronic Transitions:

-

The absorption of UV-Vis radiation promotes electrons from a lower energy molecular orbital (e.g., a π bonding orbital or a non-bonding orbital) to a higher energy molecular orbital (e.g., a π* anti-bonding orbital).

-

The energy of the transition, and thus the wavelength of maximum absorption (λmax), is determined by the energy difference between the orbitals involved. Conjugated systems, like the benzene ring, lower this energy gap, resulting in absorption at longer wavelengths.

Conclusion

The spectroscopic techniques of NMR, IR, and UV-Vis provide a comprehensive and complementary set of data for the characterization of N-benzylthiourea. ¹H and ¹³C NMR spectroscopy offer a detailed map of the carbon-hydrogen framework, confirming the connectivity and chemical environment of each atom. IR spectroscopy serves as a rapid and reliable method for identifying the key functional groups present in the molecule. UV-Vis spectroscopy provides insights into the electronic structure and the presence of chromophores. By integrating the information obtained from these techniques, researchers can confidently verify the identity, purity, and structural integrity of N-benzylthiourea, which is crucial for its application in scientific research and development.

References

- Li, Y., et al. (2010). Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents. Bioorganic & Medicinal Chemistry, 18(3), 1145-1153.

- Spectroscopic study on Thiourea and Thiosemicarbazide in Non-aqueous media. IOSR Journal of Applied Chemistry, 5(2), 28-32.

Sources

The Strategic Imperative for Crystal Structure Analysis in Drug Discovery

An In-Depth Technical Guide to the Crystal Structure Analysis of Benzylthiourea Derivatives for Drug Development Professionals

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, experimental workflows, and interpretive analysis of the crystal structures of this compound derivatives. By elucidating the three-dimensional architecture of these molecules, we can gain profound insights into their structure-activity relationships (SAR), guiding the rational design of novel therapeutics.

This compound derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The efficacy of these compounds is intrinsically linked to their three-dimensional shape and the non-covalent interactions they can form with biological targets. Single-crystal X-ray diffraction (SCXRD) is the definitive method for obtaining this atomic-level information, providing precise data on bond lengths, bond angles, molecular conformation, and intermolecular interactions.[3] This knowledge is critical for optimizing ligand-receptor binding, improving pharmacokinetic properties, and developing potent and selective drug candidates.

The core of this analysis lies in understanding how the substitution patterns on the benzyl and thiourea moieties influence the crystal packing and the formation of supramolecular assemblies. These interactions in the solid state often provide a model for the types of interactions that can occur in a protein's binding pocket.

The Crystallization of this compound Derivatives: From Art to Science

The prerequisite for any SCXRD analysis is the growth of high-quality single crystals. This remains one of the most challenging and empirical steps in the process. The choice of solvent and crystallization technique is paramount and is guided by the solubility profile of the specific this compound derivative.

Causality in Solvent Selection

The goal is to identify a solvent or solvent system in which the compound is sparingly soluble. A common and effective strategy is to use a binary solvent system, consisting of a "good" solvent in which the compound is readily soluble, and a "poor" solvent (or anti-solvent) in which it is insoluble.

-

Rationale for Solvent Choice: For many thiourea derivatives, which possess both hydrogen bond donors (N-H groups) and acceptors (C=S group), solvents like ethanol, acetone, or dimethylformamide (DMF) can act as good solvents. Hydrocarbons such as hexane or heptane are typically effective anti-solvents. The interplay of polarity and hydrogen bonding potential between the solute and solvent dictates the solubility. For instance, a solvent that can effectively compete for the hydrogen bonding sites of the thiourea derivative will increase its solubility.

Proven Crystallization Protocols

Protocol 1: Slow Evaporation

This is the most straightforward method and often a good starting point.

-

Prepare a nearly saturated solution of the this compound derivative in a suitable solvent (e.g., ethanol, acetone).

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial.

-

Cover the vial with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

Causality: The slow removal of the solvent gradually increases the concentration of the solute beyond its saturation point, promoting the formation of a limited number of nucleation sites, which can then grow into larger, well-ordered crystals.[4]

Protocol 2: Vapor Diffusion

This technique is highly effective for yielding high-quality crystals and offers excellent control over the rate of crystallization.

-

Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane or chloroform) in a small, open vial.

-

Place this small vial inside a larger, sealed container (e.g., a beaker or jar).

-

Add a larger volume of a "poor" solvent (e.g., hexane or pentane) to the outer container, ensuring the level of the anti-solvent is below the top of the inner vial.

-

Seal the outer container and leave it undisturbed.

Causality: The more volatile anti-solvent will slowly diffuse into the inner vial containing the solution of the compound. This gradual decrease in solubility induces crystallization. The rate of diffusion, and thus the rate of crystal growth, can be controlled by the choice of solvents and the temperature.[4]

The Core of the Analysis: Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, the next step is to determine their three-dimensional structure using SCXRD. The workflow can be broken down into three main stages: data collection, structure solution, and structure refinement.

Experimental Workflow for SCXRD

The following diagram outlines the typical workflow for a single-crystal X-ray diffraction experiment.

Caption: General workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol for Structure Determination

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-